N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide
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Overview
Description
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide is a complex organic compound that features both indole and pyrrolidine moieties. Indole derivatives are known for their significant biological activities, while pyrrolidine derivatives are versatile scaffolds in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene to form 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the pyrrolidine group.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate. Reaction conditions often involve the use of solvents like toluene and specific temperatures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further modified to introduce the pyrrolidine moiety .
Scientific Research Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the pyrrolidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate specific pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-diones share structural similarities and are known for their biological activities.
Indole Derivatives: Compounds such as indole-3-carboxylic acid and its derivatives are widely studied for their diverse biological properties.
Uniqueness
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide is unique due to the combination of the indole and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(18-14-21-19-11-5-4-10-17(18)19)22-13-16-9-6-12-23(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,14,16,21H,6,9,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYDBLNDXKZNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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